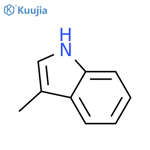

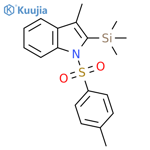

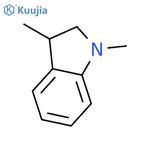

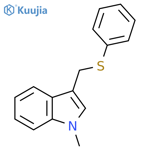

Alkylation of indoles utilizing their thallium(I) salts

,

Indian Journal of Chemistry,

1975,

13(9),